1,2-Dimethylimidazole
Overview
Description
1,2-Dimethylimidazole (Me2im) is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. This compound has been studied in various contexts, including its role in copper complexes that bind dioxygen, which is relevant to understanding the factors that control dioxygen binding and activation in copper proteins .
Synthesis Analysis
The synthesis of 1,2-dimethylimidazole derivatives has been explored in several studies. For instance, a two-coordinate complex Cu(Me2im)2 is formed by reacting 1,2-dimethylimidazole with Cu(CH3CN)4, which upon further reaction with Me2im, yields a three-coordinate complex that reacts with dioxygen . Other research has focused on the synthesis of various substituted imidazoles, such as 1-phenethylimidazole derivatives with antimycotic properties , and 1,3-dimethylimidazolium-2-carboxylate, which was unexpectedly formed instead of the anticipated organic salt . Additionally, 1,2,4,5-tetrasubstituted imidazoles have been synthesized using a novel nanostructured molten salt as a green catalyst , and 1,3-dialkylimidazol-2-ylidene boranes have been produced from 1,3-dialkylimidazolium iodides and sodium borohydride .
Molecular Structure Analysis
The molecular structure of 1,2-dimethylimidazole complexes has been elucidated using various techniques. X-ray crystallography revealed that the two-coordinate Cu(I) complex with Me2im has a linear structure with equivalent Cu-N(imid) distances . The structure of the proton transfer complex of 1,2-dimethylimidazole with 3,5-dinitrobenzoic acid was characterized using X-ray crystallography, FTIR, and NMR spectroscopy, indicating a 1:1 stoichiometry .
Chemical Reactions Analysis
1,2-Dimethylimidazole participates in various chemical reactions. For example, it forms a dioxygen adduct in a copper complex , and it has been used to create charge transfer complexes with 3,5-dinitrobenzoic acid . The reactivity of imidazole derivatives has been studied through spectroscopic characterization and computational study, revealing insights into their reactive properties and potential interactions with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-dimethylimidazole and its derivatives have been investigated in several studies. The formation constants, molar extinction coefficients, and other parameters of the charge transfer complex with 3,5-dinitrobenzoic acid were determined using UV-visible spectrophotometry, showing that the complex is more stable in less polar solvents . The reactivity of newly synthesized imidazole derivatives was assessed using spectroscopic methods and computational studies, which provided information on their molecular electrostatic potential and other local reactivity properties .
Relevant Case Studies
Case studies involving 1,2-dimethylimidazole derivatives include the investigation of their antimycotic properties , the formation of ionic liquids from zwitterionic intermediates , and the reactivity of imidazole sulfonyl azides with indoles . Additionally, some hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and evaluated for their anticancer properties, with certain compounds showing promising activity against human tumor cell lines .
Scientific Research Applications
Metallation and Chemical Reactions
1,2-Dimethylimidazole (1,2-DMI) demonstrates notable characteristics in metallation, a process where a hydrogen atom is replaced by a metal atom. The metallation of 1,2-DMI in position 5 has been achieved using butyllithium, leading to reactions with various chemicals like N-bromodiethylamine and benzaldehyde. This indicates its potential in synthetic chemistry for creating diverse compounds (Tertov, Burykin, & Sadekov, 1969).
Interaction with Copper Complexes
In the context of copper complexes, 1,2-DMI has been studied for its interaction with copper and its role in binding and activating dioxygen in copper complexes and proteins. These studies contribute to a better understanding of copper's biological functions and its potential in biotechnological applications (Sanyal, Karlin, Strange, & Blackburn, 1993).
Metabolism Studies
Research on the metabolism of dimetridazole, a derivative of 1,2-DMI, in Bacteroides fragilis, has revealed distinct metabolic pathways in different strains. This research provides insights into the enzymatic activities and resistance mechanisms against nitroimidazole drugs, highlighting the medical and microbiological importance of 1,2-DMI derivatives (Carlier, Sellier, Rager, & Reysset, 1997).
Photorearrangements
Studies on the photorearrangements of 1,2-DMI reveal its ability to undergo positional changes when exposed to light. This property can be utilized in photochemistry and the development of light-responsive materials (Beak & Messer, 1969).
Reactions in Organic Synthesis
Further examination of 1,2-DMI's metallation has shown its versatility in organic synthesis, producing single products from various reactions. This makes it a valuable reagent in the synthesis of complex organic compounds (Iddon & Lim, 1983).
Applications in Medicinal Chemistry
1,2-DMI and its derivatives have shown potential in medicinal chemistry, particularly in the development of antituberculosis agents. This research is crucial for addressing drug-resistant strains of tuberculosis (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).
Stability in Transition-Metal Complexes
Research on 1,2-DMI's complex-forming capacity with transition metals like Co, Ni, Cu, and Zn has provided insights into the stability of these complexes. This research is significant in coordination chemistry and potential industrial applications (Lenarcik & Barszcz, 1980).
Crystallographic Studies
Studies on the proton transfer complex of 1,2-DMI with 3,5-dinitrobenzoic acid have provided valuable information on molecular interactions and the formation of charge transfer complexes. This has applications in understanding molecular structures and reactions (Miyan, Zulkarnain, & Ahmad, 2017).
Safety And Hazards
Future Directions
While specific future directions for 1,2-Dimethylimidazole are not mentioned in the search results, it continues to be used in various applications, such as improving the thermal stability of gels for wellbore plugging in ultra-high temperature fractured reservoirs . Its use as a catalyst in various chemical reactions suggests potential for further exploration in the field of chemistry .
Relevant Papers
properties
IUPAC Name |
1,2-dimethylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWQSPITLQVMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061939 | |
Record name | 1H-Imidazole, 1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; mp = 37-39 deg C; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dimethylimidazole | |
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URL | https://haz-map.com/Agents/9915 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Dimethylimidazole | |
CAS RN |
1739-84-0 | |
Record name | 1,2-Dimethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1739-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIMETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41BC3GRJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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